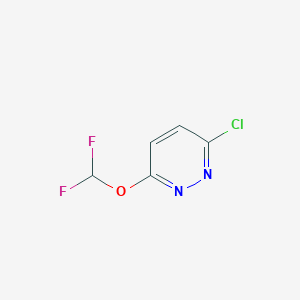

3-Chloro-6-(difluoromethoxy)pyridazine

Description

The exact mass of the compound 3-Chloro-6-(difluoromethoxy)pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-6-(difluoromethoxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(difluoromethoxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-(difluoromethoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c6-3-1-2-4(10-9-3)11-5(7)8/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCUIKGHEJKMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084812-45-2 | |

| Record name | 3-chloro-6-(difluoromethoxy)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-6-(difluoromethoxy)pyridazine: A Strategic Scaffold for Medicinal Chemistry

Topic: 3-Chloro-6-(difluoromethoxy)pyridazine: Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a proven method to modulate metabolic stability, lipophilicity, and binding affinity. 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) represents a high-value heterocyclic scaffold that combines the electron-deficient nature of the pyridazine ring with the unique physicochemical properties of the difluoromethoxy (–OCF₂H) group.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, reactivity profile, and utility as a bioisostere. As a Senior Application Scientist, I have structured this document to move beyond simple data listing, offering instead a causal analysis of why this molecule behaves as it does and how to leverage it effectively in SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Physical Properties[1][2][3]

The core value of this scaffold lies in its duality: the 3-chloro position serves as a reactive handle for functionalization (via SₙAr or metal-catalyzed coupling), while the 6-difluoromethoxy group acts as a stable, lipophilic hydrogen-bond donor.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 3-Chloro-6-(difluoromethoxy)pyridazine | |

| CAS Number | 1084812-45-2 | Distinct from the –CF₂H analog (CAS 1706439-95-3) |

| Molecular Formula | C₅H₃ClF₂N₂O | |

| Molecular Weight | 180.54 g/mol | Fragment-based drug discovery (FBDD) friendly |

| Appearance | White to off-white solid | Crystalline nature typical of halopyridazines |

| Boiling Point | ~275°C (Predicted) | High thermal stability |

| Solubility | DMSO, Methanol, DCM | Limited water solubility due to lipophilic –OCF₂H |

| pKa (–OCF₂H) | ~26 (estimated) | The C-H bond is weakly acidic (H-bond donor) |

Synthesis & Manufacturing Strategy

The Challenge of Difluoromethoxylation

Direct difluoromethoxylation of heteroaromatics is non-trivial. Traditional methods using chlorodifluoromethane (Freon-22) gas are operationally difficult and environmentally restricted. The modern, preferred laboratory protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid source of difluorocarbene (:CF₂).

Recommended Protocol: The Carbene Insertion Route

This method is favored for its operational safety and scalability. It avoids the use of ozone-depleting gases and high-pressure autoclaves.

Reaction Logic:

-

Precursor: 3-Chloro-6-hydroxypyridazine (6-chloropyridazin-3-ol).

-

Reagent: Sodium chlorodifluoroacetate (SCDA).

-

Mechanism: Thermal decarboxylation of SCDA generates difluorocarbene (:CF₂) in situ, which is trapped by the pyridazinone oxygen.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 3-chloro-6-hydroxypyridazine (1.0 equiv) and K₂CO₃ (1.5 equiv) in DMF/H₂O (10:1 ratio). The water is critical to aid solubility of the inorganic base, but too much quenches the carbene.

-

Degassing: Sparge with N₂ for 15 minutes to remove O₂ (prevents carbene oxidation).

-

Addition: Add Sodium Chlorodifluoroacetate (2.5 equiv).

-

Reaction: Heat to 100°C. The elevated temperature is required to trigger the decarboxylation of SCDA.

-

Observation: Evolution of CO₂ gas indicates reaction progress.

-

-

Workup: Dilute with water, extract with EtOAc. The product is lipophilic and extracts easily.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Visualization

Figure 1: Synthetic route from commercially available 3,6-dichloropyridazine to the target scaffold via in situ difluorocarbene generation.

Reactivity Profile & Functionalization

The 3-chloro-6-(difluoromethoxy)pyridazine scaffold is an electrophilic powerhouse. The electron-deficient nature of the 1,2-diazine ring activates the C-Cl bond for substitution, while the –OCF₂H group remains robust under most standard coupling conditions.

Nucleophilic Aromatic Substitution (SₙAr)

Unlike chlorobenzenes, which require forcing conditions, this chloropyridazine reacts readily with nucleophiles.

-

Amines: Reacts with primary/secondary amines at 60-80°C (ethanol or DMSO).

-

Alkoxides: Reacts at room temperature to 50°C.

-

Selectivity: The –OCF₂H group is a poor leaving group compared to –Cl, ensuring regioselective substitution at the 3-position.

Palladium-Catalyzed Couplings

The C-Cl bond is an excellent handle for transition metal catalysis.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: Na₂CO₃.

-

Buchwald-Hartwig: Enables C-N bond formation with challenging amines. Catalyst: Pd₂dba₃ + Xantphos.

Divergent Synthesis Workflow

Figure 2: Divergent functionalization strategies utilizing the reactive C-Cl handle.

Medicinal Chemistry Applications

Why choose the –OCF₂H group over a standard methoxy (–OCH₃) or trifluoromethoxy (–OCF₃)?

The "Lipophilic Hydrogen Bond Donor"

The difluoromethoxy group is unique. The fluorine atoms are electron-withdrawing, which polarizes the C-H bond, making it a weak hydrogen bond donor (HBD).

-

Bioisosterism: It acts as a lipophilic bioisostere for hydroxyl (–OH) or thiol (–SH) groups but without the desolvation penalty associated with polar groups.

-

Binding: It can engage in weak H-bonding interactions with backbone carbonyls in the target protein.

Metabolic Stability

The –OCH₃ group is a common "soft spot" for metabolism (O-demethylation via CYP450). Replacing H with F blocks this oxidative pathway.

-

C-F Bond Strength: The C-F bond (~116 kcal/mol) renders the terminal carbon resistant to oxidation.

-

LogP Modulation: –OCF₂H is more lipophilic than –OCH₃ but less lipophilic than –OCF₃, allowing for fine-tuning of solubility and permeability.

Table 2: Substituent Comparison

| Group | LogP Contribution | H-Bond Donor? | Metabolic Stability |

| –OCH₃ | Low | No | Low (Demethylation prone) |

| –OCF₃ | High | No | High |

| –OCF₂H | Medium | Yes (Weak) | High |

Handling & Safety

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions reserved for halogenated nitrogen heterocycles.

-

Hazards: Likely a skin and eye irritant (H315, H319).[1] Potential respiratory irritant (H335).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C-Cl bond is stable, but prolonged exposure to moisture could theoretically hydrolyze the difluoromethoxy group under highly acidic conditions.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

Chemical Identity & Supplier D

- Source: ChemScene & PubChem. "3-Chloro-6-(difluoromethoxy)pyridazine - CAS 1084812-45-2".

-

Synthesis Methodology (SCDA Reagent)

- Title: "Difluoromethylation of phenols and thiophenols using sodium chlorodifluoroacet

- Context: Standard protocol for introducing OCF2H groups.

-

Medicinal Chemistry Properties of –OCF₂H

- Title: "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."

- Context: Analysis of lipophilicity and H-bond donor capability.

-

Reactivity of Chloropyridazines

- Title: "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles."

- Context: Mechanisms of SₙAr in diazine systems.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-6-(difluoromethoxy)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-6-(difluoromethoxy)pyridazine, a heterocyclic compound of increasing interest in medicinal and materials chemistry. This document delineates its structural features, proposes a detailed synthetic pathway, and offers an in-depth characterization through predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry). Furthermore, this guide explores the molecule's probable reactivity, discusses its potential as a pharmacophore based on the established bioactivities of related pyridazine derivatives, and provides detailed, actionable experimental protocols for its synthesis and characterization. This whitepaper is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities leveraging the unique properties of the pyridazine scaffold.

Introduction: The Pyridazine Scaffold in Modern Chemistry

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the pyridazine core being a particularly privileged scaffold.[1] The arrangement of its adjacent nitrogen atoms imparts unique physicochemical properties, including a capacity for hydrogen bonding and specific conformational alignments that are critical for molecular recognition and interaction with biological targets.[1] The introduction of a difluoromethoxy group (-OCF₂H) is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby favorably impacting a compound's pharmacokinetic and pharmacodynamic profile. When combined with a reactive chloro-substituent, the resulting 3-Chloro-6-(difluoromethoxy)pyridazine emerges as a versatile building block for the synthesis of novel compounds with potential applications in oncology, inflammation, and infectious diseases.[2][3]

This guide provides a detailed examination of the molecular structure of 3-Chloro-6-(difluoromethoxy)pyridazine, offering insights into its synthesis, spectroscopic signature, and chemical reactivity to empower researchers in their drug discovery and development endeavors.

Molecular Structure and Physicochemical Properties

The foundational attributes of 3-Chloro-6-(difluoromethoxy)pyridazine are summarized below, providing a snapshot of its key molecular identifiers.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClF₂N₂O | [2] |

| Molecular Weight | 180.54 g/mol | [2] |

| CAS Number | 1084812-45-2 | [2] |

| SMILES | C1=CC(=NN=C1OC(F)F)Cl | [2] |

Core Structural Features: A Planar Aromatic System

The central pyridazine ring is an aromatic, six-membered heterocycle. X-ray crystallographic studies of analogous 3-chloro-6-substituted pyridazines have consistently demonstrated the planarity of this ring system.[4][5] This planarity is a critical determinant of how the molecule can engage in π-π stacking interactions with biological macromolecules, a common binding motif in drug-receptor interactions.[5] The dihedral angle between the pyridazine ring and its substituents can influence the overall molecular conformation and, consequently, its biological activity.[4][5]

Key Substituents and Their Electronic Influence

-

3-Chloro Group: The chlorine atom at the 3-position is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This makes the C3 position a prime site for introducing further molecular diversity.

-

6-Difluoromethoxy Group: The -OCF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly influences the electron distribution within the pyridazine ring, impacting its reactivity and the acidity of the difluoromethyl proton. The C-H bond in the difluoromethoxy group can also act as a hydrogen bond donor, a feature that can be exploited in rational drug design.

Synthesis and Purification: A Proposed Experimental Workflow

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 3. SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Technical Guide: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

Executive Summary & Strategic Analysis

The moiety 3-Chloro-6-(difluoromethoxy)pyridazine represents a critical scaffold in modern medicinal chemistry. The difluoromethoxy group (

This guide details a robust, scalable synthesis pathway prioritizing safety and reproducibility . While direct nucleophilic displacement on 3,6-dichloropyridazine with difluoromethoxide is theoretically possible, it is operationally difficult due to the instability of the difluoromethoxide anion. Therefore, this guide advocates for a stepwise approach : hydrolysis of 3,6-dichloropyridazine followed by O-difluoromethylation using a solid difluorocarbene source.

Core Advantages of this Protocol

-

Avoidance of Gaseous Reagents: Utilizes sodium chlorodifluoroacetate (

) instead of chlorodifluoromethane gas ( -

Regiocontrol: The stepwise hydrolysis ensures the chlorine atom at position 3 remains intact while position 6 is functionalized.

-

Scalability: The selected solvents (DMF/Acetonitrile) and workup procedures are compatible with multigram to kilogram scales.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

Figure 1: Strategic synthesis pathway from 3,6-dichloropyridazine to the target difluoromethoxy analog.

Detailed Experimental Protocols

Step 1: Preparation of 6-Chloropyridazin-3-ol

Objective: Selective hydrolysis of one chloride from 3,6-dichloropyridazine.

Mechanism: Nucleophilic Aromatic Substitution (

Reagents:

-

Acetic Acid (glacial, solvent/reagent)

-

Water (co-solvent)

Protocol:

-

Setup: Charge a round-bottom flask with 3,6-dichloropyridazine (e.g., 10.0 g, 67.1 mmol).

-

Solvent: Add Glacial Acetic Acid (50 mL) and Water (15 mL).

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor by LCMS. The starting material (M+H 149/151) should disappear, replaced by the product peak (M+H 131/133).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most acetic acid.

-

Resuspend the residue in water (50 mL).

-

Adjust pH to ~5-6 using saturated

solution. -

Cool in an ice bath. The product, 6-chloropyridazin-3-ol, will precipitate as an off-white solid.

-

-

Purification: Filter the solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 75–85%.

-

Step 2: O-Difluoromethylation

Objective: Introduction of the

Reagents:

-

6-Chloropyridazin-3-ol (1.0 equiv)

-

Sodium Chlorodifluoroacetate (

) (2.5 - 3.0 equiv) -

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or NMP.

Protocol:

-

Setup: In a dry flask equipped with a condenser, dissolve 6-chloropyridazin-3-ol (e.g., 5.0 g, 38.3 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add

(10.6 g, 76.6 mmol). Stir at room temperature for 15 minutes to ensure deprotonation (formation of the pyridazin-3-olate anion). -

Reagent Addition: Add Sodium Chlorodifluoroacetate (14.6 g, 95.8 mmol).

-

Reaction: Heat the mixture to

under an inert atmosphere (-

Critical Mechanism: At this temperature,

decarboxylates to release -

Note: Vigorous bubbling (

release) will occur. Ensure adequate venting.

-

-

Duration: Stir for 2–4 hours.

-

Checkpoint: TLC (30% EtOAc/Hexane) should show a less polar spot (

~0.6) compared to the starting phenol (

-

-

Workup:

-

Cool to room temperature.

-

Pour into ice-water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine (2 x 100 mL) to remove DMF.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Yield Expectation: 50–65%.

-

Mechanistic Validation & Reaction Logic

The following diagram details the specific mechanism of the difluoromethylation step, highlighting the critical intermediate.

Figure 2: Mechanistic flow of the difluorocarbene insertion reaction.

Why Sodium Chlorodifluoroacetate?

We prioritize this reagent over

-

Gas (

): Requires ozone-depleting substances (Freon-22) and difficult mass-flow control. -

Solid (

): Allows precise weighing of equivalents, ensuring the carbene is generated in situ at the exact rate of consumption, minimizing polymerization of carbene into tetrafluoroethylene.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, compare your data against these expected parameters.

Table 1: Key Characterization Data

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | The triplet with a large coupling constant is the definitive signature of the | |

| 1H NMR (Aromatic) | Two doublets (approx 7.8 and 8.1 ppm) | Represents the two protons on the pyridazine ring (H4, H5). |

| 19F NMR | Confirms the presence of the difluoromethyl group. | |

| LCMS (ESI+) | [M+H]+ peak showing the characteristic Chlorine isotope pattern ( | |

| Appearance | White to pale yellow crystalline solid | High purity typically yields colorless crystals. |

Troubleshooting & Optimization

Issue: Low Conversion in Step 2

-

Cause: Moisture in the solvent. The difluorocarbene intermediate is rapidly hydrolyzed by water to form inert formate.

-

Solution: Use anhydrous DMF/NMP and dry the

beforehand. Increase reagent loading to 4.0 equiv.

Issue: N-Alkylation vs. O-Alkylation

-

Context: Pyridazinones are ambident nucleophiles.

-

Observation: Formation of N-difluoromethyl-6-chloropyridazin-3-one (usually more polar).

-

Control: The use of hard bases (like

or

References

-

Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7405-7407. Link

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis, Stability, and Lipophilicity." Journal of Medicinal Chemistry, 60(2), 797-804. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society, 135(41), 15559-15566. Link

-

Zheng, J., et al. (2013). "Sodium chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols and thiophenols." Journal of Fluorine Chemistry, 152, 64-69. Link

-

World Intellectual Property Organization. (2015). Patent WO2015144605: Pyridazine derivatives for use as herbicides. (Describes analogous synthesis of difluoromethoxypyridazines). Link

Sources

Technical Monograph: 3-Chloro-6-(difluoromethoxy)pyridazine

Advanced Scaffold Profiling for Medicinal & Agrochemical Discovery

Executive Summary: The Fluorine Advantage

In the landscape of modern drug design, 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) represents a high-value heteroaromatic building block. Its utility is defined by the synergistic combination of a reactive electrophilic handle (the 3-chloro group) and a physicochemical modulator (the 6-difluoromethoxy group).

Unlike the trifluoromethoxy (

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold in high-throughput lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 3-Chloro-6-(difluoromethoxy)pyridazine |

| CAS Registry Number | 1084812-45-2 |

| Molecular Formula | |

| Molecular Weight | 180.54 g/mol |

| Physical State | White to off-white crystalline solid |

| Boiling Point | ~240°C (Predicted) |

| LogP (Predicted) | 1.8 – 2.1 (Moderate Lipophilicity) |

| pKa | Weakly basic (pyridazine nitrogens attenuated by EWGs) |

| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |

Key Structural Feature: The difluoromethoxy group at position 6 exerts a strong inductive electron-withdrawing effect (

Validated Synthetic Protocol

Methodology: Difluoromethylation via Sodium Chlorodifluoroacetate

While early methods relied on the handling of gaseous chlorodifluoromethane (Freon 22), modern laboratory protocols utilize sodium chlorodifluoroacetate (SCDA) as a solid, shelf-stable source of difluorocarbene (

Reagents & Materials

-

Substrate: 6-Chloropyridazin-3(2H)-one (Tautomer of 3-chloro-6-hydroxypyridazine).

-

Reagent: Sodium chlorodifluoroacetate (SCDA).

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) and Water (9:1 ratio).

Step-by-Step Protocol

-

Preparation: In a pressure-rated vessel or round-bottom flask equipped with a reflux condenser, dissolve 6-chloropyridazin-3(2H)-one (1.0 equiv) in DMF (

concentration). -

Base Addition: Add

(1.5 equiv). Stir at room temperature for 15 minutes to generate the pyridazin-3-olate anion. Note: The presence of water (10% v/v) is critical to facilitate the protonation step later in the cycle. -

Carbene Precursor: Add Sodium Chlorodifluoroacetate (2.5 equiv).

-

Reaction: Heat the mixture to 100–110°C .

-

Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc). Reaction is typically complete in 2–4 hours.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

). Wash combined organics with brine to remove DMF. Dry over -

Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Reaction Logic Visualization

Figure 1: Mechanistic pathway for the O-difluoromethylation of chloropyridazine using sodium chlorodifluoroacetate.

Strategic Application in Drug Design (SAR)

The 3-chloro substituent serves as a versatile "electrophilic handle," enabling the rapid generation of libraries via Palladium-catalyzed cross-couplings or Nucleophilic Aromatic Substitution (

Diversification Pathways

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and target affinity.

-

Displacement: The electron-deficient pyridazine ring, further activated by the

Workflow Logic

Figure 2: Divergent synthesis strategy utilizing the 3-chloro handle for library generation.

Safety & Handling (SDS Highlights)

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).

-

Reactivity: The C-Cl bond is reactive. Avoid contact with strong nucleophiles unless intended.

-

Carbene Generation: When using SCDA, ensure adequate ventilation. Although safer than gas, the generation of

can produce trace toxic byproducts if overheated or run dry. -

Disposal: Halogenated organic waste.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link

-

Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." BenchChem Technical Review. Link

-

Hu, M., et al. (2019). "Facile Synthesis of Aryl Difluoromethyl Ethers with Sodium 2-Chloro-2,2-difluoroacetate." Organic Syntheses, 96, 164-178. Link

-

PubChem Database. (2024). "Compound Summary: 3-Chloro-6-(difluoromethoxy)pyridazine." National Library of Medicine. Link

Sources

3-Chloro-6-(difluoromethoxy)pyridazine SMILES notation

An In-Depth Technical Guide to 3-Chloro-6-(difluoromethoxy)pyridazine

This guide provides a comprehensive technical overview of 3-Chloro-6-(difluoromethoxy)pyridazine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

3-Chloro-6-(difluoromethoxy)pyridazine is a substituted pyridazine featuring two key functional groups that dictate its utility: a reactive chlorine atom and a difluoromethoxy group. The pyridazine core itself is a polar aromatic system that can engage in hydrogen bonding and π-π stacking interactions.[1] The chlorine at the 3-position serves as a versatile synthetic handle, primarily for nucleophilic substitution and cross-coupling reactions. The difluoromethoxy moiety at the 6-position is a bioisosteric mimic for hydroxyl or methoxy groups, offering improved metabolic stability and lipophilicity while potentially modulating receptor binding interactions.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is FC(F)OC1=NN=C(Cl)C=C1 .[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 3-chloro-6-(difluoromethoxy)pyridazine | N/A |

| SMILES | FC(F)OC1=NN=C(Cl)C=C1 | [2] |

| CAS Number | 1084812-45-2 | [2][3] |

| Molecular Formula | C₅H₃ClF₂N₂O | [3] |

| Molecular Weight | 180.54 g/mol | [3] |

| MDL Number | MFCD28502749 | [2] |

| Appearance | Solid (Predicted) | |

| Storage | Inert atmosphere, 2-8°C | [2][3] |

Synthesis Protocol: A Validated Approach

The synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine is not commonly detailed in standard literature. However, a robust and logical pathway can be constructed from its common precursor, 3,6-dichloropyridazine, leveraging well-established transformations in heterocyclic chemistry.[4][5] The strategy involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a difluoromethylation reaction.

Causality of the Synthetic Design: The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms in 3,6-dichloropyridazine are chemically equivalent. Therefore, the first step involves a non-selective substitution to produce the hydroxypyridazine intermediate. The subsequent difluoromethylation of the resulting pyridazinone (which exists in tautomeric equilibrium with the hydroxypyridazine) provides the target molecule. This two-step approach is efficient and utilizes readily available starting materials.

Caption: Synthetic workflow for 3-Chloro-6-(difluoromethoxy)pyridazine.

Experimental Protocol

Step 1: Synthesis of 6-Chloropyridazin-3(2H)-one from 3,6-Dichloropyridazine

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq) and a 1 M aqueous solution of sodium hydroxide (1.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expert Insight: Using a slight excess of NaOH ensures complete conversion of the starting material. The reaction is driven by the precipitation of the sodium salt of the product in some cases, or by Le Chatelier's principle.

-

-

Workup: After cooling to room temperature, carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloropyridazin-3(2H)-one as a solid. The product can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 6-chloropyridazin-3(2H)-one (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add sodium 2,2-difluoro-2-(fluorosulfonyl)acetate or a similar difluoromethylating agent (e.g., Sodium chlorodifluoroacetate) portion-wise over 15-20 minutes.

-

Expert Insight: The choice of difluoromethylating agent is critical. Sodium chlorodifluoroacetate is a common, cost-effective choice that generates difluorocarbene in situ upon heating. Anhydrous conditions are crucial to prevent quenching of the reactive intermediates and side reactions.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-Chloro-6-(difluoromethoxy)pyridazine.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Chloro-6-(difluoromethoxy)pyridazine is dominated by the chlorine atom at the C3 position. The electron-withdrawing nature of the pyridazine ring nitrogens and the distal difluoromethoxy group makes the C-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr) .[6] This makes the molecule an excellent electrophilic partner in a variety of transformations.

Key Reaction Classes:

-

Nucleophilic Substitution: Reacts readily with N-nucleophiles (amines, anilines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols) to form substituted pyridazines.

-

Palladium-Catalyzed Cross-Coupling: Serves as an effective substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C3 position.

Caption: Key reaction pathways for 3-Chloro-6-(difluoromethoxy)pyridazine.

Applications in Drug Discovery and Development

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties and engage in specific drug-target interactions.[1] Its polarity can enhance solubility and reduce cytochrome P450 inhibition, while its dual hydrogen-bond accepting capacity is crucial for molecular recognition.[1]

The incorporation of a difluoromethoxy group further enhances the drug-like properties of molecules. This group is known to:

-

Increase metabolic stability by blocking sites of oxidative metabolism.

-

Modulate lipophilicity (logP) and pKa.

-

Serve as a bioisostere for less stable or less potent functional groups.

Given these attributes, 3-Chloro-6-(difluoromethoxy)pyridazine is a highly valuable building block for synthesizing novel therapeutic agents. It is particularly useful in discovery programs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where heterocyclic scaffolds are prevalent.[7] While specific FDA-approved drugs containing this exact fragment are not yet prominent, its utility is demonstrated in numerous patents for potential treatments in oncology, inflammation, and neurodegenerative diseases.[8]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 3-Chloro-6-(difluoromethoxy)pyridazine is not universally available, its hazards can be inferred from structurally related compounds such as 3-chloro-6-methylpyridazine and other halogenated pyridazines.[9][10][11][12]

Table 2: Anticipated Hazard Profile and Precautions

| Hazard Category | Anticipated Risk | Recommended Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Do not eat, drink, or smoke when using. Use only in a well-ventilated area or fume hood.[9][12] |

| Skin Contact | Causes skin irritation. | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10][11] |

| Eye Contact | Causes serious eye irritation/damage. | Wear safety glasses with side shields or chemical goggles.[9][10] |

| Respiratory | May cause respiratory irritation. | Avoid breathing dust/vapors.[10] |

Handling and Storage:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) including a lab coat, nitrile gloves, and chemical safety goggles is mandatory.[13]

-

Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C under an inert atmosphere.[2][3]

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-6-(difluoromethoxy)pyridazine is a specialized chemical intermediate with significant potential for advancing drug discovery and materials science projects. Its unique combination of a reactive chlorine handle and a property-modulating difluoromethoxy group on a polar pyridazine core makes it an attractive building block for creating novel molecules with tailored biological and physical properties. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

- Vertex AI Search Result. 3-Chloro-6-(Difluoromethoxy)

- Apollo Scientific.

- National Center for Biotechnology Information. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PubChem.

- National Center for Biotechnology Information. 3-Chloro-6-phenylpyridazine. PubChem.

- Sigma-Aldrich. 3-Chloro-6-iodopyridazine.

- Chambers, R. et al. The pyridazine heterocycle in molecular recognition and drug discovery. PMC, NIH.

- J&K Scientific. 3-Chloro-6-(difluoromethyl)pyridazine.

- TCI Chemicals.

- BLD Pharm. 1084812-45-2|3-Chloro-6-(difluoromethoxy)pyridazine.

- Organic Chemistry Portal. Synthesis of pyridazines.

- ECHEMI. 3-Chloro-6-(trifluoromethyl)

- Fisher Scientific.

- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Google Patents. Application of pyridazinone compounds in preparing antitumor drugs.

- National Center for Biotechnology Information.

- Taylor & Francis Online.

- QE-Tech. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.

- National Center for Biotechnology Inform

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1084812-45-2|3-Chloro-6-(difluoromethoxy)pyridazine|BLD Pharm [bldpharm.com]

- 3. Seminole State College Virtual Tour [sscok.edu]

- 4. Pyridazine synthesis [organic-chemistry.org]

- 5. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101537006B - Application of pyridazinone compounds in preparing antitumor drugs - Google Patents [patents.google.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

The Fluorine Scaffold: Technical Guide to 3-Chloro-6-(difluoromethoxy)pyridazine

[1]

Executive Summary

3-Chloro-6-(difluoromethoxy)pyridazine is a high-value heterocyclic building block that bridges the gap between traditional halogenated scaffolds and advanced fluorinated bioisosteres.[1] Unlike the metabolically labile methoxy group (-OCH₃) or the strictly lipophilic trifluoromethoxy group (-OCF₃), the difluoromethoxy moiety (-OCF₂H) functions as a lipophilic hydrogen bond donor. This unique physicochemical profile allows medicinal chemists to modulate pKa, permeability, and metabolic stability simultaneously while retaining a reactive electrophilic handle (C-Cl) for downstream diversification via transition-metal-catalyzed cross-couplings.[1]

Part 1: Molecular Identity & Chemoinformatics

The following data establishes the precise chemical identity of the core scaffold.

| Property | Specification |

| IUPAC Name | 3-Chloro-6-(difluoromethoxy)pyridazine |

| Common Name | 3-Chloro-6-difluoromethoxypyridazine |

| CAS Registry Number | 1084812-45-2 |

| Molecular Formula | C₅H₃ClF₂N₂O |

| Molecular Weight | 180.54 g/mol |

| SMILES | Clc1ccc(OC(F)F)nn1 |

| InChIKey | DULQWPOFIOJSHL-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, Methanol; sparingly soluble in water |

Part 2: Strategic Utility in Drug Design

The "Goldilocks" Effect of the -OCF₂H Group

In Structure-Activity Relationship (SAR) campaigns, the -OCF₂H group is often deployed to solve specific liability issues associated with -OCH₃ or -OCF₃ analogs.

-

Lipophilic Hydrogen Bond Donor: The terminal proton in -OCF₂H is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor.[1] This can improve binding affinity to target proteins where an H-bond is required, a feature -OCF₃ lacks completely.[1]

-

Metabolic Blocking: The C-F bonds prevent rapid O-dealkylation by cytochrome P450 enzymes, significantly extending half-life compared to the -OCH₃ analog.[1]

-

Conformational Bias: The anomeric effect of the oxygen and fluorine atoms often locks the -OCF₂H group into an orthogonal conformation relative to the aromatic ring, potentially improving selectivity.[1]

Reactivity Profile

The molecule possesses two distinct reactive centers:[2]

-

C3-Chlorine: A classic electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings.[1] It also enables SNAr reactions with strong nucleophiles.[1]

-

C6-Difluoromethoxy: Generally stable under standard coupling conditions, acting as a robust spectator group that modulates the electronics of the pyridazine ring.

Part 3: Synthetic Architecture & Protocols[1]

The synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine typically proceeds via the difluoromethylation of the corresponding pyridazinone or hydroxypyridazine precursor.[1]

Workflow Visualization

The following diagram illustrates the synthesis and downstream utility of the scaffold.

Caption: Synthesis proceeds via difluoromethylation of the hydroxy precursor followed by Pd-catalyzed diversification.[1]

Protocol A: Synthesis of the Core Scaffold

Objective: Installation of the -OCF₂H group using a solid difluorocarbene source (safer than gaseous ClCF₂H).[1]

Reagents:

-

3-Chloro-6-hydroxypyridazine (1.0 eq)[1]

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-chloro-6-hydroxypyridazine (10 mmol) and anhydrous DMF (50 mL).

-

Base Addition: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to ensure deprotonation of the hydroxyl group.

-

Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol). Note: This reagent decomposes to release difluorocarbene (:CF₂) upon heating.

-

Reaction: Heat the mixture to 90–100°C under an inert atmosphere (N₂) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.[1]

-

Quench: Cool the reaction to room temperature and pour slowly into ice-water (200 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine to remove DMF.[1]

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism: The base generates the pyridazinyl anion.[1] The sodium chlorodifluoroacetate decarboxylates to form the reactive difluorocarbene (:CF₂), which inserts into the O-H bond (or reacts with the phenoxide) to form the difluoromethoxy ether.

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Functionalization of the C-Cl bond.[1]

Reagents:

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2M aqueous solution)

-

Solvent: 1,4-Dioxane

Methodology:

Part 4: Decision Matrix for Fluorine Group Selection

When should a researcher select this scaffold over others?

Caption: Logical framework for selecting difluoromethoxy over methoxy or trifluoromethoxy groups.

Part 5: Safety & Handling

-

Hazard Identification: As with many halogenated heterocycles, treat as a potential skin and eye irritant (H315, H319).

-

Reactivity Hazards: Avoid strong reducing agents which may defluorinate the side chain.[1]

-

Storage: Store at 2–8°C under inert gas to prevent slow hydrolysis or degradation.

References

-

PubChem Compound Summary. 3-Chloro-6-(difluoromethoxy)pyridazine. National Center for Biotechnology Information.[1] [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[1][4] (Validates the H-bond donor properties of OCF2H). [Link]

-

Hu, J., et al. (2011). Reagents for Difluoromethylation. Chemical Reviews.[1] (Source for Sodium Chlorodifluoroacetate protocols). [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][4] [Link]

Sources

- 1. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seminole State College Virtual Tour [sscok.edu]

- 4. pubs.acs.org [pubs.acs.org]

Physical properties of 3-Chloro-6-(difluoromethoxy)pyridazine

[1][2][3]

Executive Summary & Chemical Identity[3]

3-Chloro-6-(difluoromethoxy)pyridazine is a specialized heterocyclic intermediate utilized primarily in the synthesis of advanced agrochemicals and pharmaceutical agents.[1] As a 3,6-disubstituted pyridazine, it serves as a critical scaffold where the chlorine atom provides a handle for further nucleophilic aromatic substitution (

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]

| Parameter | Data |

| IUPAC Name | 3-Chloro-6-(difluoromethoxy)pyridazine |

| CAS Registry Number | 1084812-45-2 |

| Molecular Formula | |

| Molecular Weight | 180.54 g/mol |

| SMILES | Clc1ccc(OC(F)F)nn1 |

| InChI Key | AZNKQIFEMQHORS-UHFFFAOYSA-N |

| MDL Number | MFCD28502749 |

Physical & Thermodynamic Properties[1][9]

The physicochemical profile of 3-Chloro-6-(difluoromethoxy)pyridazine is dominated by the electron-withdrawing nature of the pyridazine ring and the lipophilicity of the difluoromethoxy substituent.[1]

Key Property Table[10]

| Property | Value / Range | Source/Note |

| Physical State | Solid or Low-melting Solid | Structural analog inference* |

| Boiling Point | 275.3 ± 35.0 °C | Predicted (760 Torr) |

| Density | 1.466 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | ~1.8 - 2.1 | Calculated (Consensus) |

| pKa | -1.19 ± 0.10 | Predicted (Conjugate acid) |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water | Lipophilic character |

*Note: While exact experimental melting points are proprietary for this specific CAS, structurally similar 3-chloro-6-alkoxypyridazines typically exhibit melting points in the 50–80°C range.[1] The difluoromethoxy group generally lowers the melting point relative to the methoxy analog due to disrupted crystal packing.[1]

Solubility & Stability Analysis

The presence of the

Synthesis & Manufacturing Methodologies

The synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine generally follows one of two primary retrosynthetic pathways. The choice of pathway depends on the availability of reagents and the scale of production.[1]

Pathway A: Nucleophilic Substitution on 3,6-Dichloropyridazine

This is the most direct industrial route. 3,6-Dichloropyridazine is reacted with a difluoromethoxy source.[1][2][3] Since the difluoromethoxide anion (

Pathway B: O-Difluoromethylation of 6-Chloropyridazin-3-ol

This route involves the alkylation of the pyridazinol oxygen using a difluoromethylating agent such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate.[1]

Experimental Workflow Diagram (Graphviz)

Caption: Primary synthetic pathways. Route B (via pyridazinol) is preferred for laboratory scale to avoid selectivity issues with difluoromethoxide substitution.[1]

Detailed Protocol (Route B - Representative)

-

Precursor Preparation: Hydrolysis of 3,6-dichloropyridazine in aqueous acetic acid yields 6-chloropyridazin-3-ol.[1]

-

Difluoromethylation:

-

Reagents: 6-Chloropyridazin-3-ol (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),

(2.0 eq).[1] -

Solvent: DMF or NMP (polar aprotic is essential).[1]

-

Conditions: Heat to 90–100°C. The sodium chlorodifluoroacetate decomposes to release difluorocarbene (:CF2), which inserts into the O-H bond (or reacts with the phenoxide).

-

Workup: Dilute with water, extract with Ethyl Acetate. The lipophilic product partitions into the organic phase.[1]

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Spectroscopic Characterization

Validation of the structure relies heavily on NMR spectroscopy, particularly the characteristic coupling of the difluoromethoxy group.

Predicted NMR Data

-

NMR (400 MHz,

-

7.60 (d,

-

7.15 (d,

-

7.45 (t,

-

Note: The triplet with a large geminal coupling constant (~70-75 Hz) is diagnostic for the difluoromethoxy group.[1]

-

7.60 (d,

-

NMR (376 MHz,

-

-82.0 to -85.0 ppm (d,

-

-82.0 to -85.0 ppm (d,

-

Mass Spectrometry (LC-MS):

-

Ionization: ESI+

-

Observed Ion:

(characteristic 3:1 isotopic pattern due to Chlorine).[1]

-

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

-

Acute Tox. 4 (Oral) - H302[1]

-

Skin Irrit. 2 - H315[1]

-

Eye Irrit. 2A - H319

-

STOT SE 3 - H335 (Respiratory Irritation)[1]

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]

References

-

Synthesis of 3,6-Dichloropyridazine

-

Difluoromethoxylation Methodologies

-

Physical Property Predictions

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(difluoromethoxy)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Pharmaceutical Intermediate

3-Chloro-6-(difluoromethoxy)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group and a difluoromethoxy moiety on the pyridazine core, imparts specific physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. The pyridazine scaffold itself is recognized for its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition at biological targets. The incorporation of a difluoromethoxy group can further enhance metabolic stability and modulate lipophilicity, key parameters in optimizing drug candidates.

A thorough understanding of the spectroscopic characteristics of 3-Chloro-6-(difluoromethoxy)pyridazine is paramount for its effective utilization in research and development. Spectroscopic data provides an unambiguous fingerprint of the molecule's structure, enabling researchers to confirm its identity, assess its purity, and track its transformations in chemical reactions. This guide presents a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 3-Chloro-6-(difluoromethoxy)pyridazine. As publicly available experimental spectra for this specific compound are limited, this guide provides predicted data based on established principles and spectral data from closely related analogues. This approach offers a robust framework for the interpretation of experimentally acquired data.

Molecular Structure and Key Features

The structural formula of 3-Chloro-6-(difluoromethoxy)pyridazine is C₅H₃ClF₂N₂O, with a molecular weight of 180.54 g/mol . The molecule consists of a central pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3-position with a chlorine atom and at the 6-position with a difluoromethoxy group (-OCHF₂).

Figure 1. Chemical structure of 3-Chloro-6-(difluoromethoxy)pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 3-Chloro-6-(difluoromethoxy)pyridazine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Chloro-6-(difluoromethoxy)pyridazine is expected to be relatively simple, showing signals for the two protons on the pyridazine ring and the single proton of the difluoromethoxy group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.7 - 7.9 | d | J(H₄-H₅) ≈ 9.0 | H₄ |

| ~7.1 - 7.3 | d | J(H₅-H₄) ≈ 9.0 | H₅ |

| ~6.8 - 7.0 | t | J(H-F) ≈ 73 | -OCHF₂ |

Interpretation and Rationale:

-

Aromatic Protons (H₄ and H₅): The two protons on the pyridazine ring form an AX spin system. H₄, being closer to the electron-withdrawing chloro group, is expected to resonate at a lower field (higher ppm) compared to H₅. The ortho coupling constant between these protons (J(H₄-H₅)) in pyridazine systems is typically around 8-9 Hz.[1]

-

Difluoromethoxy Proton: The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The large coupling constant (J(H-F)) of approximately 73 Hz is characteristic of geminal H-F coupling in such groups.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C₆ |

| ~150 - 155 | C₃ |

| ~130 - 135 | C₄ |

| ~120 - 125 | C₅ |

| ~110 - 115 (t, J(C-F) ≈ 260 Hz) | -OCHF₂ |

Interpretation and Rationale:

-

C₆: This carbon is attached to the electronegative oxygen atom of the difluoromethoxy group, causing a significant downfield shift.

-

C₃: The carbon bearing the chlorine atom will also be deshielded and appear at a lower field.

-

C₄ and C₅: These are the protonated carbons of the pyridazine ring. Their chemical shifts are influenced by the electronic effects of the substituents.

-

-OCHF₂ Carbon: The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms, with a large coupling constant in the range of 250-280 Hz.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-80 to -90 | d | J(F-H) ≈ 73 | -OCHF₂ |

Interpretation and Rationale:

-

The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore give rise to a single signal.

-

This signal will be split into a doublet due to coupling with the geminal proton, with a coupling constant (J(F-H)) of approximately 73 Hz.[2] The chemical shift is expected in the typical range for difluoromethoxy groups attached to aromatic rings.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 3-Chloro-6-(difluoromethoxy)pyridazine, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern

| m/z | Predicted Fragment | Interpretation |

| 180/182 | [C₅H₃ClF₂N₂O]⁺ | Molecular ion (M⁺) with characteristic 3:1 isotopic pattern for chlorine. |

| 145 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 129 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy radical. |

| 114 | [C₄H₃ClN₂]⁺ | Fragmentation of the pyridazine ring. |

| 78 | [C₄H₂N₂]⁺ | Further fragmentation. |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak should be observed at m/z 180, corresponding to the molecule with the ³⁵Cl isotope. A smaller peak at m/z 182, with approximately one-third the intensity, will be present due to the ³⁷Cl isotope.

-

Key Fragmentations: The most likely initial fragmentation pathways involve the cleavage of the C-Cl bond to lose a chlorine radical (m/z 145) or the C-O bond to lose the difluoromethoxy radical (m/z 129). Further fragmentation of the pyridazine ring would lead to smaller charged species.

Figure 2. Predicted major fragmentation pathways of 3-Chloro-6-(difluoromethoxy)pyridazine in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridazine ring |

| 1300-1200 | Strong | C-O-C asymmetric stretch |

| 1150-1050 | Strong | C-F stretch |

| 850-750 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridazine ring are expected in this region.

-

Pyridazine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear in this range.

-

C-O-C Stretch: The asymmetric stretching of the ether linkage will give rise to a strong absorption band.

-

C-F Stretch: The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong absorptions in this region.

-

C-Cl Stretch: The C-Cl stretching vibration will be observed in the lower wavenumber region of the spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-6-(difluoromethoxy)pyridazine in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required. Proton decoupling should be used to simplify the spectrum.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is typically sufficient.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-6-(difluoromethoxy)pyridazine. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra, along with the anticipated mass spectrometry fragmentation patterns and infrared absorption bands, serve as a valuable reference for researchers working with this important pharmaceutical intermediate. By understanding these spectroscopic signatures, scientists can confidently identify the compound, monitor its reactions, and ensure its quality, thereby accelerating the pace of drug discovery and development. The provided experimental protocols offer a starting point for the acquisition of high-quality spectral data.

References

- Gil, V. M. S. H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 1965, 9(5), 443-447.

- Beauchamp, T. J., et al. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online, 2021.

- Gomha, S. M., et al. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.

-

PubChem. 3-Chloropyridazine. National Center for Biotechnology Information. PubChem Compound Database; CID=11274989. Available at: [Link]

-

PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. PubChem Compound Database; CID=21643. Available at: [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Available at: [Link]

-

NIST. Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

Sources

1H NMR of 3-Chloro-6-(difluoromethoxy)pyridazine

Technical Whitepaper: Structural Elucidation of 3-Chloro-6-(difluoromethoxy)pyridazine via 1H NMR

Executive Summary

The 3-chloro-6-(difluoromethoxy)pyridazine scaffold represents a critical intermediate in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability via the difluoromethoxy (–OCHF

This guide provides a definitive technical framework for the characterization of this molecule. It moves beyond basic peak listing to explain the causality of the spectral features, ensuring researchers can distinguish this scaffold from common impurities or regioisomers with high confidence.

Molecular Architecture & Spin System Analysis

To interpret the spectrum, we must first deconstruct the molecule into its constituent spin systems. The molecule possesses two distinct proton environments that are magnetically non-equivalent.

| Moiety | Spin System | Key Feature | Diagnostic Value |

| Difluoromethoxy (–OCHF | AX | Large Geminal Coupling ( | High: Confirms fluorination level. |

| Pyridazine Ring (H-4, H-5) | AB System | Vicinal Coupling ( | High: Confirms 3,6-substitution pattern. |

The Difluoromethoxy Signature (The "Wide" Triplet)

The proton on the difluoromethoxy group is the most significant spectral feature. It is attached to a carbon bearing two equivalent fluorine atoms (

-

Multiplicity: The single proton couples to two equivalent fluorines (

rule), resulting in a triplet . -

Coupling Constant (

): Unlike typical H-H vicinal couplings (~7 Hz), the geminal H-F coupling is massive, typically 70–75 Hz . -

Chemical Shift: Due to the electronegativity of the oxygen and the two fluorines, this signal is desfielded, typically appearing between 7.4 – 7.9 ppm .

Technical Insight: On a standard 400 MHz spectrometer, a 72 Hz coupling spans 0.18 ppm. The total width of the triplet (from outer leg to outer leg) is ~144 Hz (0.36 ppm). This is often mistaken for two separate impurities or "satellites" by automated peak-picking software. Manual integration is required.

The Pyridazine Core Dynamics

The pyridazine ring contains two aromatic protons at positions 4 and 5.

-

Coupling (

): The vicinal coupling constant for 3,6-disubstituted pyridazines is characteristically 9.0 – 9.5 Hz . This is distinct from pyridines ( -

Pattern: These protons form an AB system. Depending on the solvent and field strength, they may appear as two clear doublets or a "roofed" pair of doublets leaning toward each other.

-

Assignment:

-

H-4 (ortho to Cl): Generally more deshielded (downfield) due to the inductive effect of Chlorine and lack of resonance shielding compared to position 5.

-

H-5 (ortho to OCHF

): The oxygen atom donates electron density into the ring via resonance, typically shielding H-5 relative to H-4. However, the electron-withdrawing nature of the CF

-

Experimental Protocol

To ensure data integrity, the following acquisition parameters are recommended. This protocol prioritizes the detection of the wide OCHF

Sample Preparation

-

Solvent: CDCl

is the standard baseline.-

Contingency: If solubility is

mg/0.6 mL, switch to DMSO-d

-

-

Concentration: 5–10 mg is ideal for 1H; >20 mg is required if running 13C or 2D experiments.

Acquisition Parameters (400 MHz)

| Parameter | Setting | Rationale |

| Pulse Angle | 30° | Ensures accurate integration without long relaxation delays. |

| Relaxation Delay (D1) | 2.0 – 5.0 s | The OCHF |

| Spectral Width | -2 to 14 ppm | Ensure the baseline is captured on both sides of the aromatic region. |

| Scans (NS) | 16 (min) | Sufficient S/N to distinguish the outer legs of the triplet from noise. |

| Apodization | 0.3 Hz LB | Mild line broadening improves S/N without obscuring the coupling constants. |

Data Interpretation & Validation Logic

The following table summarizes the expected chemical shifts and coupling constants.

Table 1: Predicted 1H NMR Data (CDCl

| Position | Type | Shift ( | Multiplicity | Coupling ( | Integration |

| H-4 | Aromatic | 7.55 – 7.65 | Doublet | 1H | |

| H-5 | Aromatic | 7.30 – 7.45 | Doublet | 1H | |

| OCHF | Methine | 7.40 – 7.80* | Triplet | 1H |

*Note: The OCHF

Validation Workflow (Logic Diagram)

The following diagram illustrates the decision process for validating the structure, ensuring that the "Ghost Triplet" is correctly identified.

Figure 1: Step-by-step logic flow for validating the 3-chloro-6-(difluoromethoxy)pyridazine structure.

Troubleshooting Common Issues

-

"I only see the aromatic protons."

-

Cause: The OCHF

triplet is very wide. If you zoom in too closely on the aromatic doublets, you may miss the outer legs of the triplet. -

Solution: Zoom out to 6.0 – 9.0 ppm. Look for low-intensity peaks spaced ~72 Hz apart.

-

-

"The integration of the triplet is low (e.g., 0.6H)."

-

Cause: Incomplete relaxation. The methine proton is isolated from other protons (no efficient dipole-dipole relaxation pathway).

-

Solution: Increase D1 (Relaxation Delay) to 5–10 seconds.

-

-

"Is it the regioisomer (4-chloro-)? "

-

differentiation: In 4-chloro-6-(difluoromethoxy)pyridazine, the protons are at positions 3 and 5. They are meta to each other. The coupling constant would be

Hz (appearing as singlets or tight doublets), not the large 9 Hz seen in the 3,6-isomer.

-

References

-

Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

-

Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported 19F NMR chemical shifts. (Standard reference for Fluorine shifts). Link

-

Reich, H. J. (2023).[2] "1H-1H Coupling Constants." University of Wisconsin-Madison Chemistry. (Authoritative source for J-values in heterocycles). Link

-

ChemicalBook. (2023). "3-Chloropyridine 1H NMR Spectrum." (Comparative data for chloropyridine coupling constants). Link

Sources

13C NMR of 3-Chloro-6-(difluoromethoxy)pyridazine

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3-Chloro-6-(difluoromethoxy)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Chloro-6-(difluoromethoxy)pyridazine, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document offers a deep dive into the theoretical underpinnings, predictive analysis, and practical experimental considerations for acquiring and interpreting the ¹³C NMR spectrum of this complex molecule. We will explore the synergistic electronic effects of the chloro and difluoromethoxy substituents on the pyridazine core, with a particular focus on the profound impact of fluorine on ¹³C chemical shifts and the manifestation of through-bond C-F coupling constants. This guide is designed to equip researchers with the expertise to confidently assign the ¹³C NMR spectrum, troubleshoot potential acquisition challenges, and leverage this powerful analytical technique for structural verification and purity assessment.

Introduction: The Structural Significance of 3-Chloro-6-(difluoromethoxy)pyridazine

3-Chloro-6-(difluoromethoxy)pyridazine (CAS RN: 1084812-45-2, Molecular Formula: C₅H₃ClF₂N₂O) is a substituted pyridazine derivative of increasing interest in drug discovery.[1] The pyridazine scaffold is a common motif in pharmacologically active compounds, and the specific substituents on this molecule—a chloro group and a difluoromethoxy group—impart unique physicochemical properties. The chloro group often serves as a synthetic handle for further functionalization, while the difluoromethoxy group is a bioisostere for other functionalities, capable of modulating properties like metabolic stability and lipophilicity.

Given its role in synthetic chemistry, unambiguous structural characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. However, the presence of both a halogen and a difluoromethyl group presents specific challenges and complexities in the ¹³C NMR spectrum that require a nuanced approach to both data acquisition and interpretation.

Theoretical Principles and Predictive Analysis

A robust analysis of the ¹³C NMR spectrum begins with a theoretical prediction of the chemical shifts (δ) and coupling constants (J). This predictive framework is built upon understanding the electronic influence of the substituents on the pyridazine ring.

The Pyridazine Core: Electronic Environment

The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent electronegative nitrogen atoms. The carbons in the parent pyridazine molecule exhibit distinct chemical shifts. In substituted pyridazines, these shifts are further modulated by the electronic properties of the substituents.[2][3]

-

C3 and C6 (Carbons bearing substituents): These carbons are directly attached to the electron-withdrawing chloro group and the electron-donating (via resonance) but inductively withdrawing difluoromethoxy group. Their chemical shifts will be significantly influenced by these opposing effects.

-

C4 and C5 (Protonated carbons): These carbons are influenced by the substituents at the adjacent and vinylogous positions. Their chemical shifts provide valuable information about the overall electronic distribution within the ring.

The Impact of the Difluoromethoxy (-OCF₂H) Group

The difluoromethoxy group is the most complex contributor to the ¹³C NMR spectrum. Its influence is twofold:

-

Chemical Shift (¹J_CF): The carbon of the -OCF₂H group will experience a very large one-bond coupling to the two fluorine atoms. This will split the carbon signal into a triplet (following the n+1 rule for coupling to two equivalent I=1/2 nuclei). The ¹J_CF coupling constants are typically very large, often in the range of 180–250 Hz or more.[4][5]

-

Long-Range Couplings: Fluorine's influence extends beyond the directly attached carbon. We can expect to see smaller, long-range couplings:

Predicted ¹³C NMR Spectral Data

Based on established data for substituted pyridazines and fluorinated aromatic compounds, a predicted ¹³C NMR spectrum for 3-Chloro-6-(difluoromethoxy)pyridazine in a common solvent like CDCl₃ or DMSO-d₆ can be summarized.[2][6][8] The broad chemical shift range for carbons is a key feature of ¹³C NMR.[9]

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity (¹H-decoupled) | Rationale & Key Influences |

| C3 | 150 - 155 | Singlet | Attached to electronegative chlorine and adjacent to ring nitrogen. |

| C4 | 120 - 125 | Singlet | Influenced by the adjacent chloro-substituted carbon (C3) and the nitrogen at position 2. |

| C5 | 115 - 120 | Doublet of triplets (small J) | Influenced by the adjacent difluoromethoxy-substituted carbon (C6). Will show long-range ³J_CF coupling. |

| C6 | 160 - 165 | Triplet (small J) | Attached to the electronegative oxygen of the -OCF₂H group and adjacent to ring nitrogen. Will show ²J_CF coupling. |

| -OCF₂H | 112 - 118 | Triplet (large J) | Directly attached to two fluorine atoms, leading to a large ¹J_CF coupling constant (~250 Hz). |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Design: A Self-Validating Protocol

Acquiring a high-quality, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful experimental design. The protocol below is structured to overcome the challenges posed by long relaxation times of quaternary carbons and the presence of C-F couplings.

Sample Preparation

-

Dissolution: Dissolve 15-25 mg of 3-Chloro-6-(difluoromethoxy)pyridazine in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

Solvent Choice: DMSO-d₆ is often a good choice for heterocyclic compounds, though CDCl₃ is also common.[10] The choice can affect chemical shifts, so consistency is key.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm).[9]

Spectrometer Setup & Acquisition Workflow

The following workflow illustrates the logical progression of experiments to obtain a fully assigned spectrum.

Caption: Workflow for complete ¹³C NMR assignment.

Protocol 1: Standard Proton-Decoupled ¹³C{¹H} Spectrum

-

Objective: To observe the carbon signals and their couplings to fluorine.

-

Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW): ~200-220 ppm. This ensures all carbons, from aliphatic to aromatic, are captured.

-

Acquisition Time (AQ): 1-2 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons and carbons attached to fluorine can have long relaxation times. A sufficient delay is crucial for accurate signal intensity.

-

Number of Scans (NS): 512 to 2048 or more. ¹³C is an insensitive nucleus, so a high number of scans is needed to achieve a good signal-to-noise ratio.

-

-

Rationale: This is the foundational experiment. It will reveal the number of unique carbon environments and, critically, display the characteristic splitting patterns caused by C-F coupling, which are essential for initial assignments.[11]

Protocol 2: Proton and Fluorine Double-Decoupled ¹³C{¹H, ¹⁹F} Spectrum

-

Objective: To simplify the spectrum by removing all couplings, confirming the exact number of carbon signals.

-